molecular formula C19H16ClF6NO4 B2468997 N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 478249-55-7

N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2468997
CAS No.: 478249-55-7
M. Wt: 471.78
InChI Key: UVALQBQQCXCORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a benzamide core substituted with chloro, methoxy, and trifluoroethoxy groups, which contribute to its distinct chemical properties.

Mechanism of Action

Target of Action

The primary target of N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is currently unknown

Biochemical Pathways

Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on uncovering these pathways to understand the compound’s mechanism of action better.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, presence of other molecules, and cellular environment. Specific details on how these factors influence the action of this compound are currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-chloro-4-methoxybenzyl chloride with 2,5-bis(2,2,2-trifluoroethoxy)aniline under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(4-methoxyphenyl)benzamide: A related compound with similar structural features but lacking the trifluoroethoxy groups.

    5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Another benzamide derivative with different substituents.

Uniqueness

N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of both chloro and trifluoroethoxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF6NO4/c1-29-16-4-2-11(6-14(16)20)8-27-17(28)13-7-12(30-9-18(21,22)23)3-5-15(13)31-10-19(24,25)26/h2-7H,8-10H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVALQBQQCXCORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.